molecular formula C9H12N2O3 B12959039 Ethyl 4-amino-6-methoxypicolinate

Ethyl 4-amino-6-methoxypicolinate

Cat. No.: B12959039
M. Wt: 196.20 g/mol
InChI Key: LQGOUYXTTMXNJV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-methoxypicolinate is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides . As part of the 4-aminopicolinate class, it serves as a key intermediate for synthesizing herbicidal molecules that mimic plant auxin hormones . These compounds are noted for their broad-spectrum weed control and effectiveness against resistant weeds . Researchers value this structural motif for its good absorption and conductivity in plants . The methoxy group at the 6-position may contribute to the molecule's specific physico-chemical properties and biological activity, similar to other 6-substituted picolinic acids explored in herbicide discovery programs . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-amino-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)7-4-6(10)5-8(11-7)13-2/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

LQGOUYXTTMXNJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)N)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 Amino 6 Methoxypicolinate and Analogous Picolinates

Strategies from Picolinic Acid Precursors

Picolinic acids serve as versatile starting materials for the synthesis of a wide array of picolinate (B1231196) derivatives. These precursors can undergo various transformations, including acylation and substitution reactions, to yield the desired products.

Acylation and Substitution Approaches

Acylation and substitution reactions are fundamental strategies for modifying picolinic acid precursors. For instance, the synthesis of clarinex has been achieved through a picoline-based route that involves a Friedel–Crafts type acylation promoted by either triflic acid or polyphosphoric acid (PPA) to furnish the tricyclic structure. beilstein-journals.org Another common approach involves the nucleophilic substitution of a leaving group on the picoline ring. A patent describes the preparation of 6-(aryl)-4-aminopicolinates where a key step is the reaction of (£)-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2,4-dioxo-hex-5-enoic acid ethyl ester with ammonium (B1175870) acetate (B1210297). google.com

Catalytic Cross-Coupling Reactions in Picolinate Construction

Catalytic cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Several palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, are particularly valuable for constructing the picolinate scaffold.

Suzuki Cross-Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for creating carbon-carbon bonds. wikipedia.orglibretexts.org

Halogenated picolinates are common substrates in Suzuki cross-coupling reactions. For example, the reaction of a brominated picolinate with an arylboronic acid can yield an aryl-substituted picolinate. The stability and commercial availability of many boronic acids make this a favored approach. mdpi.comnih.gov The reactivity of the organoboron species is a key factor, with a general trend of ArBF3 > RB(OH)2 > RB(OR)2 >> R3B. libretexts.org

Catalyst SystemReactantsProductYield (%)Reference
Pd(OAc)2 / RuPhos4-Chlorobenzonitrile, Benzothiophen-2-yltrifluoroborate4-(Benzothiophen-2-yl)benzonitrile82 nih.gov
Pd(OAc)2 / RuPhos4-Chlorobenzonitrile, Benzofuran-2-yltrifluoroborate4-(Benzofuran-2-yl)benzonitrile92 nih.gov
Pd(PPh3)44-Bromoisoquinoline, Triisopropyl borate, KHF2Isoquinolin-4-yltrifluoroborate62 nih.gov

Copper/Palladium-Catalyzed Decarboxylative Cross-Coupling from Picolinic Acids

Decarboxylative cross-coupling reactions have emerged as a powerful method for C-C bond formation, using carboxylic acids as readily available starting materials. acs.org A dual copper/palladium catalytic system has been developed for the decarboxylative cross-coupling of picolinic acid derivatives with (hetero)aryl halides. acs.orgnih.gov This method avoids the need for pre-synthesized organometallic reagents. nih.gov The reaction likely proceeds through a decarboxylative cupration of the picolinate, followed by transmetalation to palladium and subsequent reductive elimination. nih.gov The choice of the palladium source and ligands is critical for achieving high yields. acs.org

Catalyst SystemReactantsProductYield (%)Reference
Cu2O / Pd(COD)Cl2 / 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl3-Substituted picolinic acids, (Hetero)aryl halides2-(Hetero)arylpyridinesUp to 96 acs.org
Cu2O / PdI2Picolinic acid, Bromobenzene2-Phenylpyridine36 nih.gov

Stille and Negishi Cross-Coupling for Heterocycle Formation

The Stille and Negishi cross-coupling reactions provide alternative powerful strategies for constructing heterocyclic systems, including picolinates. researchgate.net

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org While versatile, a significant drawback is the toxicity of the tin reagents. beilstein-journals.orgorganic-chemistry.org

The Negishi coupling utilizes an organozinc reagent, which couples with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A synthetic route to etoricoxib, a selective COX-2 inhibitor with a pyridine (B92270) core, has been developed utilizing both Negishi and Stille cross-coupling reactions. beilstein-journals.org

ReactionCatalystReactantsKey Bond FormationReference
Negishi CouplingPalladium or NickelOrganozinc compound, OrganohalideC-C beilstein-journals.orgwikipedia.org
Stille CouplingPalladiumOrganostannane, OrganohalideC-C beilstein-journals.orgorganic-chemistry.org

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent powerful tools for the construction of the pyridine ring found in picolinates. These strategies often allow for the rapid assembly of complex, functionalized heterocyclic systems from simpler acyclic precursors.

The cobalt-catalyzed [2+2+2] cycloaddition of alkynes with nitriles is a highly effective method for synthesizing substituted pyridines. This approach has been successfully applied to the creation of trifluoromethyl-substituted ethyl picolinate derivatives. thieme-connect.comresearchgate.netnii.ac.jpthieme-connect.com In a notable study, the use of a CoI₂/dcype/Zn catalyst system enabled the intermolecular [2+2+2] cycloaddition of an aryl- and trifluoromethyl-substituted internal alkyne with ethyl cyanoformate. thieme-connect.com This reaction proceeded with high regioselectivity, yielding two distinct trifluoromethyl-substituted ethyl picolinate derivatives as single regioisomers. thieme-connect.com

The regioselectivity of the cycloaddition is a critical aspect, determining the final substitution pattern on the pyridine ring. The choice of the cobalt catalyst and the associated ligands plays a pivotal role in controlling this outcome. Research has shown that while some alkynes react efficiently, others may result in lower yields, suggesting that the coordination of the alkyne to the cobalt center can be a rate-limiting step. thieme-connect.com A side product that can sometimes be observed is the benzene (B151609) derivative formed from the trimerization of the alkyne starting material. thieme-connect.com

Table 1: Examples of Cobalt-Catalyzed [2+2+2] Cycloaddition for Ethyl Picolinate Synthesis thieme-connect.com

Alkyne ReactantNitrile ReactantCatalyst SystemProductRegioselectivity
Aryl- and trifluoromethyl-substituted internal alkyneEthyl cyanoformateCoI₂/dcype/ZnTrifluoromethyl-substituted ethyl picolinate derivativesHigh

Note: "dcype" refers to 1,2-bis(dicyclohexylphosphino)ethane, a common ligand in catalysis.

Domino reactions, also known as cascade reactions, offer an efficient pathway to complex molecules by combining multiple transformations in a single synthetic operation without isolating intermediates. A notable example is the reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls, which provides access to a wide range of densely functionalized picolinates. acs.orgnih.govorganic-chemistry.org This method is particularly attractive as it can be performed under metal- and solvent-free conditions, often promoted by an organobase like 1,4-diazabicyclo[2.2.2]octane (DABCO) and accelerated by microwave irradiation. acs.orgnih.govorganic-chemistry.org

This domino reaction proceeds through a sequence that can include SN2, elimination, 6π-aza-electrocyclization, and aromatization steps. researchgate.net The use of 5- or 6-membered cyclic sulfamidate imines allows for the introduction of diverse functionalities onto the resulting picolinate scaffold. acs.orgnih.govorganic-chemistry.org This strategy has been successfully employed to synthesize pharmacologically interesting 4,6-diaryl-picolinates and has even been extended to the creation of biologically promising imidazo[1,2-a]pyridines. acs.orgnih.govresearchgate.net The reactions are typically high-yielding and can be completed in relatively short time frames. acs.orgnih.gov

Table 2: Domino Reaction for Functionalized Picolinates acs.orgnih.govorganic-chemistry.org

Reactant 1Reactant 2PromoterConditionsProduct
5/6-membered cyclic sulfamidate iminesβ,γ-unsaturated α-ketocarbonylsDABCONeat, MW irradiationDensely functionalized picolinates

Amination and Functional Group Interconversion

The introduction of an amino group, particularly at the 4-position of the picolinate scaffold, is a key step in the synthesis of compounds like ethyl 4-amino-6-methoxypicolinate. Direct amination and functional group interconversion are two primary strategies to achieve this.

Direct C-H amination is an increasingly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. researchgate.net While electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, specialized methods are being developed. gcwgandhinagar.com One approach involves the use of bifunctional N-aminopyridinium reagents, which can undergo reductive N-N bond cleavage to generate amidyl radicals capable of C-H amination. chemrxiv.org This method not only installs the amino group but also provides a handle for further diversification of the molecule. chemrxiv.org

Another strategy involves picolinate-directed selective meta-C-H amination using an iron catalyst, which has shown good yields and functional group tolerance. researchgate.net Although this method targets the meta-position, it highlights the potential of directed C-H activation in pyridine functionalization. The development of direct amination at the 4-position of a picolinate ester remains a significant area of research.

Halogen-exchange (Halex) reactions are a powerful tool for the synthesis of fluorinated picolinates, which are important in the agrochemical industry. lookchem.com This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halogen, typically chlorine, with fluoride. The pyridine ring is activated towards SNAr, especially when electron-withdrawing groups like a nitrile are present. lookchem.com

In the synthesis of 6-aryl-5-fluoropicolinate herbicides, a regioselective Halex reaction was employed to introduce a fluorine atom at the 5-position of a tetrachloropicolinonitrile precursor. lookchem.com The positions ortho and para to the pyridine nitrogen are the most activated for SNAr reactions. lookchem.com This highlights the importance of understanding the electronic effects within the pyridine ring to achieve the desired regioselectivity. Dihalogenated pyridines offer opportunities for selective and sequential modifications, as the carbon-bromine and carbon-chlorine bonds can exhibit different reactivities.

Green Chemistry Approaches in Picolinate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of picolinates to reduce environmental impact and improve sustainability. mdpi.com These approaches focus on the use of safer solvents, energy-efficient methods, and recyclable catalysts. mdpi.comencyclopedia.pub

Microwave-assisted synthesis is a prominent green chemistry technique that can significantly accelerate reaction rates, enhance product yields, and lead to cleaner reactions. encyclopedia.pub As seen in the domino reactions of cyclic sulfamidate imines, microwave irradiation can reduce reaction times from hours to minutes. acs.orgnih.govencyclopedia.pub

Solvent-free, or neat, reaction conditions are another key aspect of green chemistry, minimizing waste and the use of potentially hazardous solvents. mdpi.com The DABCO-promoted synthesis of functionalized picolinates is an excellent example of a solvent-free method. acs.orgnih.govorganic-chemistry.org

The development of heterogeneous catalysts that can be easily recovered and reused is also a major focus. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used for the synthesis of picolinate derivatives. nih.gov This catalyst demonstrates high thermal and chemical stability and can be recycled and reused multiple times without significant loss of activity. nih.gov Furthermore, hydrothermal synthesis methods, such as the one-step synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromic salt, offer a green production route with simple operation and low environmental pollution. google.com

Metal-Free and Solvent-Free Reaction Conditions

The pursuit of green chemistry has propelled the development of synthetic methods that eliminate the need for transition-metal catalysts and organic solvents. acs.org These approaches not only reduce environmental pollution and processing costs but also avoid potential contamination of the final products with metal residues.

An efficient and eco-friendly domino reaction for the synthesis of densely functionalized picolinates has been developed that proceeds under solvent-free and metal-free conditions. acs.org This methodology involves the reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls. The reaction is promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO), a solid organobase, and is conducted under neat conditions with microwave irradiation, which also aligns with the principles of microwave-assisted synthesis. acs.org This strategy provides a rapid route to a variety of substituted picolinates in good to excellent yields. acs.org The reaction is notable for its tolerance of a wide range of functional groups on the aryl rings. acs.org

The mechanism of such reactions often involves initial steps like a Knoevenagel condensation, followed by intramolecular cyclization and elimination steps to form the pyridine ring. nih.gov The use of solid acid catalysts, such as sulfated zirconia, has also proven effective for the solvent-free synthesis of related β-amino-α,β-unsaturated esters, highlighting a broader trend towards heterogeneous catalysis in solventless systems. researchgate.net

Table 1: Metal-Free and Solvent-Free Synthesis of Picolinate Analogs

ReactantsCatalyst/PromoterConditionsProduct TypeYieldReference
Cyclic Sulfamidate Imines + β,γ-Unsaturated α-KetocarbonylsDABCONeat, Microwave Irradiation (20-40 min)Densely functionalized picolinatesGood to Excellent acs.org
2-Aminopyridines + Acetophenones + ThiolsGraphene Oxide (GO)N/A2,3-disubstituted imidazo[1,2-a]pyridinesN/A nih.gov
β-Dicarbonyl Compounds + AminesSulfated Zirconia (SO₄²⁻/ZrO₂)Solvent-freeβ-Amino-α,β-unsaturated ketones and estersHigh researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. ajrconline.orgjocpr.com This technique utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy directly, resulting in efficient internal heating. anton-paar.com

For the synthesis of picolinate derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of 4-amino-6-substituted picolinates can be achieved via Suzuki coupling in a microwave reactor. google.com In a specific example, 4-amino-6-chloropicolinates are reacted with boronic acids or esters in a mixture of acetonitrile (B52724) and water, using a palladium catalyst, to yield the desired substituted picolinates at a temperature of 110 °C. google.com While this particular method is not metal-free, it demonstrates the utility of microwave heating in key C-C bond-forming reactions to build the picolinate core.

Furthermore, the previously mentioned domino reaction for synthesizing picolinates from cyclic sulfamidate imines is also facilitated by microwave irradiation, highlighting a synergy between solvent-free conditions and microwave assistance. acs.org This approach delivers the target aza-heterocycles within short time frames of 20–40 minutes. acs.org The synthesis of other heterocyclic systems, such as 4H-benzo[h]chromene derivatives, has also been efficiently achieved through microwave-assisted reactions, indicating the broad applicability of this technology in heterocyclic chemistry. researchgate.neteurjchem.com

Table 2: Microwave-Assisted Synthesis of Picolinates and Related Heterocycles

ReactantsCatalyst/ConditionsReaction TimeProduct TypeYieldReference
4-Amino-6-chloropicolinates + Boronic acids/estersPd(PPh₃)₂Cl₂, KF / Acetonitrile-water, 110 °CN/A4-Amino-6-substituted picolinatesN/A google.com
Cyclic Sulfamidate Imines + β,γ-Unsaturated α-KetocarbonylsDABCO / Neat20-40 minDensely functionalized picolinatesGood to Excellent acs.org
4-Methoxy-1-naphthol + Aromatic aldehydes + Malononitrile/Ethyl cyanoacetatePiperidine / Ethanol (B145695)2 min2-Amino-6-methoxy-4H-benzo[h]chromene derivativesN/A researchgate.neteurjchem.com
p-Nitrobenzoic acid + EthanolConc. H₂SO₄15 minEthyl p-nitrobenzoateN/A ajrconline.org

Chemical Reactivity and Derivatization Pathways of Ethyl 4 Amino 6 Methoxypicolinate Derivatives

Transformations of the Amino Group

The amino group at the 4-position of the pyridine (B92270) ring is a primary site for nucleophilic reactions, allowing for the introduction of a wide range of functionalities.

Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The primary amino group of 4-aminopicolinate derivatives can be readily acylated or reacted with isocyanates and isothiocyanates to form the corresponding amides, ureas, and thioureas. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

A study on a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, outlines the general synthetic routes for these transformations. nih.govresearchgate.net The amide derivatives can be synthesized by reacting the parent amine with various acid chlorides in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature. nih.gov Similarly, urea and thiourea derivatives are obtained by reacting the amine with the corresponding isocyanates (R-NCO) or isothiocyanates (R-NCS) in the presence of a base such as triethylamine (B128534) (TEA) in DCM. nih.gov

General Synthetic Schemes:

Amide Synthesis: R-COCl + H₂N-Pyridine → R-CONH-Pyridine + HCl

Urea Synthesis: R-NCO + H₂N-Pyridine → R-NHCONH-Pyridine

Thiourea Synthesis: R-NCS + H₂N-Pyridine → R-NHCSNH-Pyridine

These synthetic strategies are broadly applicable and allow for the introduction of diverse substituents (R groups) to modulate the physicochemical properties of the resulting molecules. The synthesis of various substituted thioureas from primary amines and isothiocyanates is a well-established method. mdpi.comrsc.org Likewise, numerous methods exist for the synthesis of ureas from amines, including reaction with isocyanates or other carbamoylating agents. organic-chemistry.orgbioorganic-chemistry.commdpi.comorganic-chemistry.orgcommonorganicchemistry.com

Reactions Involving the Ester Moiety

The ethyl ester group at the 2-position of the pyridine ring is susceptible to hydrolysis and transesterification reactions, which are important for modifying the ester functionality or for converting the ester to a carboxylic acid.

Hydrolysis and Transesterification Kinetics of Picolinate (B1231196) Esters

The hydrolysis of picolinate esters can be catalyzed by acids, bases, or enzymes. The kinetics of these reactions are influenced by the substituents on the pyridine ring. A study on the alkaline hydrolysis of methyl methoxypyridinecarboxylates provides insights into the electronic effects at play. rsc.org The study compared the hydrolysis rates of methyl 6-methoxypicolinate, methyl 4-methoxypicolinate, and methyl 2-methoxyisonicotinate. rsc.org It was found that methyl 4-methoxypicolinate hydrolyzes at a rate consistent with the additive effects of its substituents. rsc.org In contrast, methyl 6-methoxypicolinate and methyl 2-methoxyisonicotinate hydrolyze at approximately half the predicted rate, suggesting electronic interactions between the methoxy (B1213986) group and the ring nitrogen that influence the reactivity of the ester group. rsc.org

The hydrolysis of picolinate esters can also be promoted by metal ions. Divalent metal ions have been shown to catalyze the hydrolysis of esters of picolinic acid, promoting both hydroxide (B78521) ion and water-catalyzed reaction pathways. acs.org

Transesterification, the exchange of the alkoxy group of an ester, is another important reaction of the ester moiety. Lipase-catalyzed transesterification is a common method for the synthesis of various esters under mild conditions. nih.gov A kinetic study of the lipase-catalyzed transesterification for the synthesis of ethyl butyrate (B1204436) followed a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring of ethyl 4-amino-6-methoxypicolinate is an electron-rich aromatic system due to the presence of the electron-donating amino and methoxy groups. This influences its susceptibility to electrophilic and nucleophilic substitution reactions.

The amino group is a strong activating group and directs electrophiles to the positions ortho and para to it (positions 3 and 5). The methoxy group is also an activating, ortho-para directing group. Therefore, electrophilic substitution is expected to occur at the 3- and 5-positions of the pyridine ring. A study on the acid-catalyzed hydrogen exchange of 2-aminopyridine (B139424) derivatives showed that exchange occurs at the 3- and 5-positions. rsc.org

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored by electron-withdrawing groups. However, the methoxy group at the 6-position can potentially undergo nucleophilic displacement, especially if the ring is activated by an electron-withdrawing group or through the formation of a pyridinium (B92312) salt. Nucleophilic amination of methoxypyridines has been achieved using sodium hydride and lithium iodide to promote the reaction. ntu.edu.sg In some cases, the methoxy group on a pyridine ring can be displaced by amines. acs.org

Oxidation Reactions Leading to N-Oxides of Pyridine Derivatives

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic reactions. The oxidation of pyridines to their corresponding N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.netnih.govacs.org

The formation of 4-methoxypyridine (B45360) N-oxide is accomplished by the oxidation of 4-methoxypyridine with peroxides. researchgate.net This suggests that the nitrogen atom in this compound can also be oxidized to the corresponding N-oxide. Pyridine N-oxides are versatile intermediates in organic synthesis. organic-chemistry.org

Functionalization of Methoxy Substituents

The methoxy group on the pyridine ring can also be a site for chemical modification. One important reaction is its use as a directing group for ortho-metallation. nih.gov This involves deprotonation of the carbon atom adjacent to the methoxy group using a strong base, followed by reaction with an electrophile to introduce a new substituent.

Furthermore, the methoxy group can be cleaved to yield the corresponding hydroxypyridine derivative. This is often achieved using strong acids like HBr or with Lewis acids such as boron tribromide (BBr₃). The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer. The methoxy group on a pyridine ring can also be displaced by nucleophiles under certain conditions, as mentioned in the context of nucleophilic substitution. ntu.edu.sg

Advanced Spectroscopic and Chromatographic Characterization in Picolinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal. For Ethyl 4-amino-6-methoxypicolinate, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the picolinate (B1231196) ring, the protons of the ethyl ester group, the methoxy (B1213986) group protons, and the protons of the amino group.

A hypothetical data table for the ¹H NMR spectrum of this compound is presented below. Please note that this data is illustrative and not based on experimentally verified results.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.5Doublet1HAromatic H
~6.0-6.5Doublet1HAromatic H
~4.3Quartet2H-OCH₂CH₃
~3.9Singlet3H-OCH₃
~4.5-5.5Broad Singlet2H-NH₂
~1.3Triplet3H-OCH₂CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, aliphatic, carbonyl).

A hypothetical ¹³C NMR data table for this compound is provided below for illustrative purposes.

Chemical Shift (ppm)Assignment
~165C=O (Ester)
~160C-O (Aromatic)
~150C-N (Aromatic)
~140Quaternary Aromatic C
~110Aromatic CH
~100Aromatic CH
~60-OCH₂CH₃
~55-OCH₃
~14-OCH₂CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. This would be used to confirm the connectivity within the ethyl group and to identify adjacent protons on the picolinate ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the connection of the ethyl ester and methoxy groups to the picolinate ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₁₂N₂O₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺, which would allow for the determination of its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. vscht.czmiamioh.edumsu.edu The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. vscht.czmsu.edu These vibrations, which include stretching and bending, occur at specific frequencies corresponding to the type of bond and the atoms it connects. vscht.czmsu.edu An IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, with characteristic peaks indicating the presence of specific functional groups. docbrown.info

For this compound, the IR spectrum would be expected to display a series of absorption bands corresponding to its constituent functional groups: the amino group (-NH₂), the methoxy group (-OCH₃), the ethyl ester group (-COOCH₂CH₃), and the substituted pyridine (B92270) ring. The analysis of these characteristic peaks allows for the confirmation of the compound's synthesis and the identification of its key structural features.

The expected vibrational frequencies for the primary functional groups of this compound are detailed in the table below. The presence of the amino group is typically indicated by two bands in the N-H stretching region, while the carbonyl stretch of the ester is a strong, sharp peak. The C-O stretches of the ester and methoxy group, along with the aromatic C=C and C=N stretching vibrations of the pyridine ring, further confirm the molecular structure. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Symmetric & Asymmetric Stretching3300 - 3500
Alkyl C-H (ethyl & methyl)C-H Stretching2850 - 3000
Aromatic C-HC-H Stretching3000 - 3100
Ester Carbonyl (C=O)C=O Stretching1700 - 1730
Pyridine RingC=C and C=N Stretching1400 - 1600
Ester C-OC-O Stretching1100 - 1300
Methoxy C-OC-O Stretching1000 - 1100

X-ray Diffraction for Solid-State Structure Determination

The process of X-ray crystallography involves several key steps: the growth of a high-quality single crystal, the collection of diffraction data by irradiating the crystal with X-rays, solving the phase problem to generate an electron density map, and refining the atomic positions to obtain the final molecular structure. nih.gov

For this compound, a single-crystal X-ray diffraction study would reveal the planar or near-planar geometry of the pyridine ring. It would also determine the conformation of the ethyl ester and methoxy substituents relative to the ring. Of particular interest would be the intermolecular interactions involving the amino group, which can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the ester and methoxy groups, which can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing. Based on studies of similar 2-methoxypyridine (B126380) derivatives, it is plausible that this compound would crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic), with intermolecular hydrogen bonding leading to the formation of dimers or extended chains. rsc.orgresearchgate.net

ParameterInformation Provided
Unit Cell DimensionsThe size and shape of the repeating unit of the crystal lattice.
Space GroupThe symmetry of the crystal structure.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsDetails of hydrogen bonds and other non-covalent interactions.

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In the context of picolinate research, various chromatographic methods are essential for the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly well-suited for the analysis of organic compounds that are non-volatile or thermally unstable. The separation is achieved by passing a pressurized liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). nih.gov

For the purity assessment of this compound, a reversed-phase HPLC method would be appropriate. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier. The use of a mixed-mode column that allows for both reversed-phase and cation-exchange interactions can also be effective for separating pyridine derivatives. helixchrom.comsielc.com Detection is typically achieved using a UV detector, as the pyridine ring of the picolinate derivative will absorb UV light at a characteristic wavelength. zodiaclifesciences.comsielc.com

A typical HPLC method for the analysis of this compound might involve the following parameters:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which can be used to confirm the molecular weight of the compound and to elucidate its structure through fragmentation patterns. nih.gov

In the analysis of this compound, LC-MS would be used to confirm the identity of the main peak observed in the HPLC chromatogram. The mass spectrometer would be operated in positive ion mode, as the basic nitrogen atom of the pyridine ring can be readily protonated. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺. Further fragmentation of this ion in the mass spectrometer (MS/MS) would yield characteristic daughter ions, providing structural confirmation. For pyridine derivatives, common fragmentation pathways involve the loss of substituents from the ring.

Ionm/z (Expected)Description
[M+H]⁺197.09Protonated molecular ion
[M+H - C₂H₄]⁺169.06Loss of ethylene (B1197577) from the ethyl group
[M+H - C₂H₅OH]⁺151.05Loss of ethanol (B145695) from the ester group

Flash chromatography is a rapid and efficient purification technique that utilizes a column of a solid stationary phase (commonly silica (B1680970) gel) and a pressurized gas to drive the mobile phase through the column at a higher flow rate than traditional gravity-fed column chromatography. This method is widely used in organic synthesis to isolate the desired product from a reaction mixture.

For the purification of this compound, a normal-phase flash chromatography method would be employed. The crude reaction mixture would be loaded onto a silica gel column, and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be used as the mobile phase. The separation is based on the polarity of the compounds, with less polar impurities eluting first, followed by the more polar product. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

ParameterDescription
Stationary Phase Silica Gel (e.g., 40-63 µm particle size)
Mobile Phase Gradient of ethyl acetate in hexane
Elution Monitoring Thin-Layer Chromatography (TLC) with UV visualization
Fraction Collection Automated or manual collection of eluting fractions

Computational and Theoretical Investigations of Ethyl 4 Amino 6 Methoxypicolinate Systems

Molecular Docking Studies of Picolinate-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the interactions between a ligand and a protein receptor at the atomic level. In the context of picolinate (B1231196) derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets.

For instance, several studies have explored the interaction of picolinate derivatives with enzymes like VEGFR-2 kinase and auxin-signaling F-box protein 5 (AFB5). rsc.orgnih.gov In one such study, novel picolinamide-based derivatives were designed and synthesized as potent VEGFR-2 inhibitors. rsc.org Molecular docking was employed to investigate the binding capacity and mode of these compounds with VEGFR-2 (PDB code: 4ASD). rsc.org The results revealed that these derivatives could effectively bind to the kinase domain, providing a structural basis for their observed inhibitory activity. rsc.org

Similarly, in the development of novel auxin-type herbicides, molecular docking analyses showed that a 3-chloro-6-pyrazolyl picolinate derivative had a stronger binding ability to the receptor AFB5 compared to the commercial herbicide clopyralid. nih.gov This enhanced binding affinity was correlated with its superior herbicidal activity. nih.gov Another study on picolinamide (B142947) derivatives as anticancer agents and VEGFR-2 inhibitors also utilized molecular docking to predict the binding modes of the synthesized compounds. nih.gov The docking results for compounds 7h, 9a, and 9l showed potent inhibitory activity against VEGFR-2 kinase, which was consistent with their experimental IC50 values. nih.gov

Furthermore, thirteen new derivatives of picolinic acid were designed, and their binding affinity toward the EGFR kinase domain was evaluated using molecular docking. pensoft.net The study indicated that the synthesized compounds occupied the critical site of the EGFR kinase pocket with excellent positioning. pensoft.net These examples underscore the importance of molecular docking in understanding the structure-activity relationships of picolinate derivatives and in guiding the design of new, more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable tools in drug discovery and environmental science for predicting the activity of new chemical entities.

For picolinate derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities. For example, a study on 6-pyrazolyl picolinate compounds as potential herbicides developed QSAR models to correlate their chemical structures with their herbicidal activity. nih.gov The insights gained from such models can guide the synthesis of new derivatives with improved efficacy.

The general workflow of a QSAR study involves several key steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D or 3D descriptors. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and machine learning approaches, are used to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

A reliable QSAR model can then be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, in a study of pyrazoline derivatives as carbonic anhydrase inhibitors, a QSAR model was developed that identified key descriptors influencing the inhibitory activity, allowing for the proposal of new molecules with potentially remarkable inhibitory effects. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are essential for understanding the intrinsic properties of compounds like Ethyl 4-amino-6-methoxypicolinate.

Analysis of Substituent Effects on Pyridine (B92270) Ring Systems

Substituents on a pyridine ring significantly influence its electronic properties and reactivity. The nitrogen atom in the pyridine ring is generally considered to have an electronic effect similar to a nitro group, deactivating the ring towards electrophilic substitution. acs.org However, the introduction of electron-donating or electron-withdrawing groups can modulate this effect.

Studies on substituted pyridines have shown that electron-donating groups, such as amino (-NH2) and methoxy (B1213986) (-OCH3), can alter the electron density distribution in the ring. rsc.org For example, an amino group at the 4-position can increase the electron density on the pyridine nitrogen, potentially affecting its basicity and coordination properties. nih.gov DFT calculations on pyridine derivatives have demonstrated that substituents can have interesting effects on both the charge density on the nitrogen atom and the geometrical parameters of the pyridine ring. researchgate.net

The electronic influence of substituents at the 4-position of the pyridine ring has been systematically studied using various computational and experimental techniques. nih.gov These studies have revealed a correlation between the electronic nature of the substituent and properties like the HOMO-LUMO gap and bond lengths within the pyridine ring. nih.gov For instance, electron-withdrawing groups tend to increase the HOMO-LUMO gap, while electron-donating groups have the opposite effect. nih.gov

Regioselectivity of Pyridine Deprotonation in Gas Phase

The regioselectivity of deprotonation in pyridine and its derivatives is a topic of significant interest in physical organic chemistry. Gas-phase studies, both experimental and theoretical, have provided valuable insights into the intrinsic acidity of different C-H bonds in the pyridine ring.

For unsubstituted pyridine, chemical reactivity studies have shown that deprotonation occurs preferentially at the 4-position (70-80%), followed by the 3-position (20-30%). acs.orgacs.orgnih.gov Deprotonation at the 2-position is significantly less favorable due to the destabilizing repulsion between the lone pair on the nitrogen and the adjacent carbanionic center. acs.orgacs.org

Quantum chemical calculations have been used to determine the gas-phase acidities (ΔH°acid) at the different positions of the pyridine ring. acs.orgacs.org The calculated and experimental data are generally in good agreement, confirming the order of acidity as 4-position > 3-position > 2-position. acs.orgacs.org The relative acidities can be explained using Hammett-Taft parameters, which show that the nitrogen atom in pyridine has a strong π electron-withdrawing effect but a weak σ-inductive effect. acs.orgacs.orgnih.gov

The presence of substituents, such as the amino and methoxy groups in this compound, would be expected to further influence the regioselectivity of deprotonation. Computational studies can predict how these substituents alter the C-H acidities around the ring. bsu.by

Conformational Analysis and Molecular Mechanics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with its flexible ethyl ester group, understanding its conformational preferences is crucial for predicting its interactions with biological targets.

Molecular mechanics simulations are a powerful tool for exploring the conformational landscape of molecules. These methods use a classical mechanical model to calculate the potential energy of a molecule as a function of its geometry. By searching for low-energy conformations, it is possible to identify the most stable structures.

Studies on related picolinate derivatives have highlighted the importance of intramolecular interactions in determining the preferred conformation. For example, in 3-acylaminopicolinic acid derivatives, a strong intramolecular hydrogen bond between the amide proton and the 2-carboxyl substituent leads to a planar molecular conformation. acs.org However, when the carboxyl group is esterified, steric repulsion between the ester and other parts of the molecule can induce a "twisted" conformation where the ester group is out of the plane of the aromatic ring. acs.org

For this compound, the orientation of the ethyl ester group relative to the pyridine ring is a key conformational feature. The presence of the methoxy group at the 6-position could sterically influence the preferred orientation of the ester. Computational methods like Density Functional Theory (DFT) can be used to probe the geometries and energies of different conformations. nih.gov

Exploration of Biological and Synthetic Applications of Ethyl 4 Amino 6 Methoxypicolinate and Its Derivatives

Role as Key Synthetic Intermediates in Complex Molecule Synthesis

Ethyl 4-amino-6-methoxypicolinate serves as a crucial building block in the synthesis of more complex molecules due to its reactive sites that allow for various chemical modifications. The amino and methoxy (B1213986) groups on the pyridine (B92270) ring, along with the ethyl ester, provide handles for a range of synthetic transformations. This structural flexibility has made it a valuable precursor in the creation of diverse chemical entities. For instance, the core structure is utilized in the development of ligands for coordination chemistry and as a starting material for various heterocyclic compounds.

The reactivity of the picolinate (B1231196) scaffold allows for the introduction of different functional groups, leading to the generation of a library of derivatives with distinct chemical properties. This adaptability is essential for creating molecules with specific biological activities, as will be discussed in the following sections.

Development of Herbicidal Agents Based on Picolinate Scaffolds

Picolinate compounds are a significant class of synthetic auxin herbicides, known for their effectiveness in controlling broadleaf weeds. nih.govpressbooks.pub The development of novel herbicides based on the picolinate scaffold has been an active area of research, aiming to improve efficacy, selectivity, and environmental profile.

Design and Synthesis of Novel Picolinate Herbicides

The journey of picolinate herbicides began with compounds like picloram (B1677784) and clopyralid. mdpi.com More recent research has focused on modifying the picolinate core to discover new and more effective herbicidal molecules. mdpi.com A key strategy involves replacing substituents at various positions of the picolinic acid ring. For example, replacing the chlorine atom at the 6-position of picloram with a phenyl group led to the discovery of a new class of 6-aryl-picolinate herbicides, including halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.comresearchgate.netacs.org

Further innovations include the introduction of pyrazolyl and indazolyl groups at the 6-position of the picolinic acid, which has yielded compounds with potent herbicidal activity. nih.govnih.gov For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives were synthesized and showed significant herbicidal effects. nih.gov Similarly, the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has been explored, with some demonstrating superior activity compared to existing herbicides like picloram and florpyrauxifen. mdpi.combohrium.com These synthetic efforts often involve multi-step reaction sequences, starting from precursors like picloram and utilizing reactions such as nucleophilic substitution and cyclization. nih.gov

The following table provides examples of recently developed picolinate herbicides and their key structural features.

Compound ClassKey Structural ModificationExample CompoundReference
6-Aryl-picolinatesPhenyl group at 6-positionHalauxifen-methyl mdpi.comresearchgate.net
6-Pyrazolyl-picolinatesSubstituted pyrazolyl ring at 6-positionCompound c5 nih.gov
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidsPhenyl-substituted pyrazole (B372694) at 6-positionCompound V-7 nih.govmdpi.com
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsAryl-substituted pyrazolyl and fluorine at 5-positionCompound S202 mdpi.combohrium.com
6-Indazolyl-2-picolinic acidsIndazolyl group at 6-positionCompound 7Cc nih.gov

Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal potency of picolinate derivatives. These studies systematically alter the chemical structure of a lead compound and evaluate the impact on its biological activity. For instance, research on 6-aryl-picolinates revealed that the introduction of a methoxy group on the phenyl ring could address issues of long soil half-life without compromising herbicidal activity. acs.orgresearchgate.net

In the case of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, SAR studies have shown that the nature and position of substituents on the aryl ring significantly influence herbicidal efficacy. mdpi.commdpi.com For example, certain substitutions can lead to compounds with IC50 values many times lower than commercial herbicides like halauxifen-methyl. nih.govmdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been employed to guide the synthesis of more potent analogues. nih.govmdpi.com These models help in predicting the activity of yet-to-be-synthesized compounds, thereby streamlining the discovery process. nih.govmdpi.com

The table below summarizes key findings from SAR studies on various picolinate herbicide classes.

Herbicide ClassKey SAR FindingImpact on EfficacyReference
6-Aryl-picolinatesIntroduction of a methoxy group on the 6-phenyl tail.Reduced soil half-life while maintaining high herbicidal activity. acs.orgresearchgate.net
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidsSubstituents on the aryl ring.Significantly lower IC50 values against target weeds. nih.govmdpi.com
3-Chloro-6-pyrazolyl-picolinatesDifferent substituents on the pyrazole ring.Varied herbicidal activity, with some compounds showing broader spectrum. nih.gov
4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsPosition of substituents on the phenyl fragment.Correlated with root growth inhibitory activity. mdpi.com

Investigation of Auxin Receptor Interaction Mechanisms

Synthetic auxin herbicides, including picolinates, mimic the action of the natural plant hormone indole-3-acetic acid (IAA). nih.govunl.edu They bind to auxin receptors, leading to a cascade of events that disrupt normal plant growth and ultimately cause plant death. nih.govnih.gov The primary receptors for auxins are members of the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins. nih.govscielo.br

Research has shown that different classes of auxin herbicides can exhibit selectivity for different members of the TIR1/AFB receptor family. nih.govhracglobal.com Picolinate herbicides, in particular, have been found to interact strongly with the AFB5 receptor. nih.govnih.govgoogle.comnih.gov This is in contrast to other auxin herbicides like 2,4-D, which primarily interact with the TIR1 receptor. google.comnih.gov This differential binding provides a molecular basis for the distinct herbicidal properties of picolinates. warwick.ac.uk

Molecular docking studies have been instrumental in visualizing and understanding these interactions. nih.govnih.gov These computational models show how the herbicide molecule fits into the binding pocket of the receptor protein, highlighting the key interactions that determine binding affinity and subsequent biological response. nih.govmdpi.comnih.gov For example, docking analyses have revealed that some novel picolinate derivatives can bind to AFB5 more effectively than picloram, which correlates with their enhanced herbicidal activity. nih.govmdpi.com

Applications in Medicinal Chemistry Research

The pyridine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The versatility of this scaffold allows for its use in developing inhibitors for various enzymes implicated in human diseases.

Synthesis of Pyridine-Containing Inhibitors of Specific Enzymes (e.g., PI3K-γ)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a critical role in cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. nih.govmdpi.com This has made PI3K enzymes attractive targets for the development of new anti-cancer therapies. frontiersin.org Several PI3K inhibitors containing a pyridine or related heterocyclic core have been developed. nih.govnih.gov

The synthesis of these inhibitors often involves building upon a core scaffold, such as a pyridine, and adding various functional groups to optimize potency and selectivity for a specific PI3K isoform (α, β, γ, or δ). nih.govacs.org For example, a series of triazolopyridines were developed as dual PI3K γ/δ inhibitors, starting from a 5-bromopyridine-3-sulfonamide. nih.gov Another approach involved using a Guareschi pyridine synthesis to create 4-aryl-3-cyano-2,6-dihydroxypyridines as a platform for PI3K inhibitors, where the selectivity profile could be tuned by changing the aryl group. nih.gov

The following table presents examples of pyridine-containing scaffolds used in the development of PI3K inhibitors.

ScaffoldTarget PI3K Isoform(s)Synthetic ApproachReference
TriazolopyridinesPI3K-γ/δCross-coupling of aminopyridine boronic acid pinacol (B44631) esters with 5-bromopyridine-3-sulfonamides. nih.gov
4-Aryl-3-cyano-pyridinesPI3K-α, β, γ, δGuareschi pyridine synthesis to form the core pyridine ring. nih.gov
Triazolo-pyridinesPI3K-γDesigned to target specific selectivity pockets in the enzyme. acs.org
Pyrido[2,3-d]pyrimidinesPI3K/mTORDevelopment of dual inhibitors from 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. nih.gov
Sulfonamide methoxypyridinesPI3K/mTORScaffold hopping strategy to create dual inhibitors. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.